(S)-1-(3-(Trifluoromethyl)phenyl)ethanol
CAS No.: 454-91-1; 96789-80-9
Cat. No.: VC6022527
Molecular Formula: C9H9F3O
Molecular Weight: 190.165
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 454-91-1; 96789-80-9 |
---|---|
Molecular Formula | C9H9F3O |
Molecular Weight | 190.165 |
IUPAC Name | (1S)-1-[3-(trifluoromethyl)phenyl]ethanol |
Standard InChI | InChI=1S/C9H9F3O/c1-6(13)7-3-2-4-8(5-7)9(10,11)12/h2-6,13H,1H3/t6-/m0/s1 |
Standard InChI Key | YNVXCOKNHXMBQC-LURJTMIESA-N |
SMILES | CC(C1=CC(=CC=C1)C(F)(F)F)O |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Characteristics
(S)-1-(3-(Trifluoromethyl)phenyl)ethanol belongs to the class of fluorinated aromatic alcohols. Its IUPAC name is (1S)-1-[3-(trifluoromethyl)phenyl]ethanol, with the SMILES notation CC@@HO . The chiral center at the ethanol carbon confers distinct stereochemical properties, critical for its biological activity. The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound resistant to oxidative degradation .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₉F₃O | |
Molecular Weight | 190.16 g/mol | |
SMILES | CC@@HO | |
InChIKey | YNVXCOKNHXMBQC-LURJTMIESA-N | |
Enantiomeric Excess (Typical) | >99% (via asymmetric synthesis) |
Synthesis and Enantioselective Production
Asymmetric Catalytic Reduction
The enantioselective synthesis of (S)-1-(3-(Trifluoromethyl)phenyl)ethanol typically involves the reduction of 3'-(trifluoromethyl)acetophenone. A ruthenium-catalyzed asymmetric transfer hydrogenation method using Ru(OTf)(S,S)-iso-BuSO₂dpen achieves high enantiomeric excess (87.7% ee) under inert conditions . This method employs potassium formate as a hydrogen donor in methanol at 50°C for 24 hours, yielding the product at a substrate/catalyst ratio of 5,000:1 .
Biocatalytic Approaches
Recent advances utilize recombinant E. coli expressing carbonyl reductase variants for bioreduction. For example, the LXCAR-S154Y variant from Leifsonia xyli reduces 3'-(trifluoromethyl)acetophenone to (S)-1-(3-(Trifluoromethyl)phenyl)ethanol with >99.9% ee . Optimized conditions include 4% choline chloride:lysine (ChCl:Lys) as a deep eutectic solvent and 0.6% Tween-20 to enhance substrate solubility, achieving 91.5% yield at 200 mM substrate concentration .
Table 2: Comparative Synthesis Methods
Method | Catalyst/Enzyme | Yield | ee | Conditions | Source |
---|---|---|---|---|---|
Ruthenium Catalysis | Ru(OTf)[(S,S)-iso-BuSO₂dpen] | 100% | 87.7% | Methanol, 50°C, 24 h | |
Biocatalysis | LXCAR-S154Y Variant | 91.5% | >99.9% | ChCl:Lys, 30°C, 18 h |
Physicochemical Properties
Thermal and Spectral Characteristics
The racemic form of 1-(3-(Trifluoromethyl)phenyl)ethanol exhibits a boiling point of 206.9°C and a density of 1.234 g/cm³ . While the (S)-enantiomer shares these bulk properties, its chiral nature results in distinct optical activity, with a specific rotation ([α]D²⁵) of -42.5° (c = 1, CHCl₃) . The ¹⁹F NMR spectrum shows a singlet at δ -62.3 ppm for the CF₃ group, while the ¹H NMR displays a quartet for the ethanol proton at δ 4.85 ppm (J = 6.5 Hz).
Solubility and Stability
The compound is sparingly soluble in water (<1 mg/mL) but miscible with organic solvents like methanol, ethanol, and dichloromethane . Its stability under acidic conditions is limited due to possible ether formation, but it remains stable in neutral or alkaline environments .
Applications in Pharmaceutical Chemistry
Neuroprotective Agents
(S)-1-(3-(Trifluoromethyl)phenyl)ethanol is a key intermediate in synthesizing (R)-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)azetidine-1-carboxamide, a neuroprotective compound targeting glutamate receptors . The (S)-enantiomer’s configuration ensures optimal binding to the target protein, reducing excitotoxicity in neurodegenerative diseases .
Chiral Building Blocks
The compound’s high enantiopurity makes it valuable in asymmetric synthesis. For example, it is used to prepare CETP inhibitors and aprepitant derivatives, where the trifluoromethyl group enhances pharmacokinetic properties.
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